N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11(2)12-7-3-4-8-13(12)17-16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOAAVFZUTYINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with an appropriate isopropyl-substituted phenyl derivative. One common method involves the following steps:
Starting Materials: 2-aminobenzothiazole and 2-(propan-2-yl)phenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Procedure: The 2-aminobenzothiazole is dissolved in DMF, and potassium carbonate is added. The mixture is heated to the desired temperature, and 2-(propan-2-yl)phenyl bromide is added dropwise. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-sulfoxide, while reduction with lithium aluminum hydride may produce this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Positional Isomers: N-[4-(Propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
- Structural Difference : The substitution position on the phenyl ring (para vs. ortho) distinguishes this isomer (CAS 875421-94-6) from the target compound.
- The para-substituted isomer may exhibit higher symmetry, affecting crystallization behavior .
N-Phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structural Difference : Incorporates a triazole ring and nitro group.
- The triazole moiety improves hydrogen-bonding capacity, which could influence target binding .
TRPA1 Inhibitors (HC-030031 and CHEM-5861528)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₆N₂S | 268.38 | 2-Isopropylphenyl | ~3.5 |
| N-Phenyl-1,3-benzothiazol-2-amine | C₁₃H₁₀N₂S | 226.30 | Phenyl | ~2.8 |
| HC-030031 | C₁₈H₁₈N₄O₂ | 338.37 | Purinedione, isopropylphenyl | ~2.1 |
*Predicted using ChemDraw.
Pharmacological and Application Insights
- Antiproliferative Potential: Benzothiazole-triazole hybrids () show promise in cancer research due to nitro and amino groups enabling further functionalization .
- Anti-inflammatory Activity : Thiazole derivatives with propargyl groups () exhibit anti-inflammatory properties, suggesting the target compound could be explored in this domain .
- TRPA1 Modulation : Unlike HC-030031, the target compound lacks a purine core, making TRPA1 inhibition unlikely. However, its benzothiazole scaffold may target other pathways (e.g., kinase inhibition) .
Biological Activity
N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of both sulfur and nitrogen in the benzothiazole ring contributes to the unique interactions these compounds have with biological targets. The introduction of substituents, such as the isopropyl group in this compound, can significantly influence their biological activity and physicochemical properties.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Antimicrobial Properties : It has been suggested that benzothiazole derivatives can disrupt bacterial cell membranes or inhibit essential biomolecule synthesis, resulting in bacterial cell death.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis through caspase activation |
| U937 (Leukemia) | 12.5 | Inhibits cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Disrupts mitochondrial membrane potential |
These findings indicate that the compound has a potent effect on various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 16 µg/mL | Moderate effectiveness against Gram-negative bacteria |
These results highlight the compound's potential utility in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 and A549 cell lines. This compound was found to be one of the most potent compounds tested, with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of this compound against a range of pathogens. Results indicated that it effectively inhibited the growth of several bacterial strains at low concentrations, making it a candidate for further development as an antibiotic .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related benzothiazole derivatives:
| Compound | IC50 (µM) | Primary Action |
|---|---|---|
| N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine | 20.0 | Anticancer |
| 2-Aminobenzothiazole | 25.0 | Antimicrobial |
| 2-Mercaptobenzothiazole | 30.0 | Antioxidant |
The introduction of the isopropyl group in this compound appears to enhance its biological activity compared to other derivatives.
Q & A
Q. What are the optimal synthetic routes for N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine?
- Methodological Answer : The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key steps include:
- Reacting substituted isothiocyanates with aminophenol under controlled temperatures (e.g., refluxing in methanol/ethanol).
- Optimizing reaction time (typically 4–8 hours) and stoichiometry to achieve yields >75% .
- Alternative methods involve bromine/glacial acetic acid for cyclization of aniline derivatives with sodium thiocyanate, followed by NaOH precipitation and ethanol recrystallization .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C=N (1620–1550 cm⁻¹), N-H (3550–3530 cm⁻¹), and C-Cl (690–700 cm⁻¹) .
- ¹H NMR : Look for aromatic proton signals (δ 6.4–8.3 ppm) and NH resonances (δ 4.1–4.2 ppm) in CDCl₃ .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). Key residues for hydrogen bonding (e.g., N–H⋯N, C–H⋯O/F) can stabilize binding .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and charge distribution .
Q. What strategies resolve contradictions in biological activity data caused by substituent variations?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives with electron-withdrawing (e.g., NO₂) vs. electron-donating (e.g., CH₃) groups. For example, 4-nitrophenyl substituents enhance antimicrobial activity due to increased electrophilicity .
- In Vitro Assays : Standardize protocols (e.g., MIC testing against S. aureus or E. coli) to minimize variability in activity measurements .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Methodological Answer :
- Hydrogen Bonding Networks : Use SHELXL for refining centrosymmetric dimers (e.g., N1–H1⋯N2 interactions) and non-classical bonds (C–H⋯F/O) to resolve packing ambiguities .
- Twinned Data Handling : Apply SHELXPRO for high-resolution refinement and twin-law identification in monoclinic systems .
Q. How can in vitro biological evaluation be designed to assess dual anticancer and antimicrobial activity?
- Methodological Answer :
- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with dose ranges (1–100 μM) and compare to controls like cisplatin .
- Antimicrobial Testing : Perform agar diffusion assays with Gram-positive/negative strains, correlating zone-of-inhibition data with MIC values .
Data Analysis & Validation
Q. How are reaction yields optimized while minimizing toxic byproducts in benzothiazole synthesis?
- Methodological Answer :
- Green Chemistry : Replace HgO or hypervalent iodine reagents with I₂/KSCN systems to reduce toxicity and improve atom economy (>80% yield) .
- TLC Monitoring : Track reaction progress using silica-gel plates (e.g., ACN:MeOH 1:1, Rf ~0.6–0.74) to terminate reactions at optimal conversion .
Q. What analytical techniques validate purity for compounds with heterocyclic cores?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) at λ = 254 nm .
- Mass Spectrometry : Confirm molecular ions via FABMS (e.g., m/z 466 [M⁺] for chloro-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
